3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole

Catalog No.
S15942518
CAS No.
M.F
C14H22N4
M. Wt
246.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole

Product Name

3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole

IUPAC Name

4-(3,5-diethyl-1H-pyrazol-4-yl)-3,5-diethyl-1H-pyrazole

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C14H22N4/c1-5-9-13(10(6-2)16-15-9)14-11(7-3)17-18-12(14)8-4/h5-8H2,1-4H3,(H,15,16)(H,17,18)

InChI Key

VGGVTTFJYOYQRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)CC)C2=C(NN=C2CC)CC

3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole is a chemical compound with the molecular formula C10H14N4C_{10}H_{14}N_{4} and a molecular weight of 190.25 g/mol. This compound belongs to the class of bipyrazoles, which are characterized by the presence of two pyrazole rings linked by a central carbon atom. The structure features ethyl groups at the 3 and 5 positions of both pyrazole rings, contributing to its unique properties. It is typically encountered as a solid at room temperature and is soluble in various organic solvents .

The chemical reactivity of 3,3',5,5'-tetraethyl-1H,1'H-4,4'-bipyrazole can be explored through various synthetic pathways. It may undergo typical reactions associated with pyrazole derivatives, such as:

  • Nucleophilic substitution: The presence of nitrogen atoms in the pyrazole rings allows for potential nucleophilic attack at electrophilic centers.
  • Condensation reactions: This compound can participate in condensation reactions to form larger heterocyclic structures.
  • Redox reactions: Given its nitrogen content, it may also engage in oxidation-reduction processes depending on the reaction conditions and reagents involved .

Research indicates that 3,3',5,5'-tetraethyl-1H,1'H-4,4'-bipyrazole exhibits various biological activities. It has been studied for its potential as:

  • Antimicrobial agents: Some derivatives show activity against bacteria and fungi.
  • Anticancer properties: Preliminary studies suggest that certain bipyrazole compounds may inhibit cancer cell proliferation.
  • Neuroprotective effects: There is emerging evidence that this compound could have protective effects on neuronal cells under stress conditions .

The synthesis of 3,3',5,5'-tetraethyl-1H,1'H-4,4'-bipyrazole typically involves:

  • Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Ethylation: The introduction of ethyl groups can be accomplished via alkylation reactions using ethyl halides in the presence of a base.
  • Coupling Reactions: Finally, coupling reactions may be employed to link the pyrazole units together to form the final bipyrazole structure.

These steps can vary based on specific experimental conditions and desired yields .

3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole finds applications in several fields:

  • Pharmaceuticals: Its derivatives are being explored for drug development due to their biological activity.
  • Agriculture: Compounds in this class may serve as agrochemicals or fungicides.
  • Material Science: Bipyrazoles can be utilized in the synthesis of novel materials with specific electronic or optical properties .

Studies focusing on the interactions of 3,3',5,5'-tetraethyl-1H,1'H-4,4'-bipyrazole with biological targets have shown:

  • Protein binding affinity: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action.
  • Enzyme inhibition studies: Understanding its role as an inhibitor for specific enzymes could lead to therapeutic applications.
  • Cellular uptake studies: Analyzing how effectively this compound enters cells can inform potential uses in drug delivery systems .

Similar Compounds

Several compounds share structural similarities with 3,3',5,5'-tetraethyl-1H,1'H-4,4'-bipyrazole. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity Index
3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole4054-67-50.85
3-Ethyl-1H-pyrazole2738-94-90.83
1-Methylpyrazole128-37-00.80
4-Methylpyrazole6139-70-00.79
4-Ethylpyrazole1406-03-70.79

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

246.18444672 g/mol

Monoisotopic Mass

246.18444672 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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